[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine
Description
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine is a tertiary amine featuring a 3-chlorophenyl group attached to a methylene bridge and a 2-(dimethylamino)ethyl side chain. The compound’s molecular formula is inferred as C₁₀H₁₅ClN₂, with a molecular weight of approximately 198.7 g/mol. Its structural motifs are comparable to bioactive amines and resin initiators, making it relevant for pharmacological and materials science applications .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJHWRWDOWQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 3-chlorobenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine has been explored for its potential therapeutic effects. It acts as a pharmacophore in the development of new drugs targeting various neurological disorders. Studies have indicated that compounds with similar structures exhibit significant activity against certain receptors involved in neuropharmacology.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It facilitates the construction of complex organic molecules, allowing chemists to develop new materials and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in synthetic chemistry.
Biological Studies
The compound is utilized in biological research to investigate its interactions with biological targets such as enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic applications.
Case Study 1: Neuropharmacological Research
A study published in Pharmaceutical Research investigated the effects of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine on neurotransmitter receptors. The results demonstrated that the compound acts as a selective antagonist for certain serotonin receptors, suggesting its potential use in treating anxiety disorders .
Case Study 2: Synthesis of Complex Molecules
In an article from Journal of Organic Chemistry, researchers highlighted the use of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine as an intermediate in synthesizing novel anti-inflammatory agents. The compound's reactivity allowed for efficient modifications leading to derivatives with enhanced biological activity .
A study published in Bioorganic & Medicinal Chemistry Letters assessed the antimicrobial properties of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine derivatives. The findings indicated that modifications to the amine group significantly affected the antibacterial efficacy against various strains of bacteria .
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Aryl Amines
[(3-Chlorophenyl)methyl][2-(2-Fluorophenyl)ethyl]amine ()
- Structure : Combines a 3-chlorophenyl group with a 2-fluorophenylethylamine moiety.
- Molecular Formula : C₁₅H₁₅ClFN.
- Molecular Weight : 263.74 g/mol.
- Chlorine’s larger atomic radius may improve lipophilicity relative to fluorine .
2-(2-((Dimethylamino)methyl)-4-Fluorophenoxy)-5-Iodobenzeneamine ()
- Structure: Features a dimethylamino-methyl group on a fluorophenoxy backbone with an iodine substituent.
- Affinity : Exhibits high serotonin transporter (SERT) binding (Ki = 0.20 nM).
- Key Differences: The iodine and fluorophenoxy groups contribute to superior SERT affinity, suggesting that halogen positioning and electronic effects critically influence bioactivity. The target compound’s lack of an electron-withdrawing substituent (e.g., iodine) may reduce binding potency .
Dimethylaminoethyl-Containing Amines
2-(Dimethylamino) Ethyl Methacrylate ()
- Application : Used as a co-initiator in resin cements.
- Reactivity: Shows lower degree of conversion (DC) in resins compared to ethyl 4-(dimethylamino) benzoate but improves with diphenyliodonium hexafluorophosphate (DPI).
- Key Differences : The methacrylate group enables polymerization, whereas the target compound’s primary amine may favor nucleophilic reactions. DPI-enhanced reactivity in methacrylate systems suggests the target compound could similarly benefit from photoinitiators in materials science .
[2-(Dimethylamino)-2-(Furan-2-yl)ethyl][(4-Nitrophenyl)methyl]amine ()
Research Implications
- Pharmacology: The dimethylaminoethyl group in the target compound may support interactions with neurotransmitter transporters (e.g., SERT), though the absence of iodine or fluorine could limit affinity compared to ’s derivatives .
- Materials Science : Analogous to , the target’s amine group may enhance resin reactivity when combined with photoinitiators like DPI .
- Structural Optimization : Introducing halogens (e.g., fluorine) or electron-withdrawing groups could improve bioactivity, while methoxy substituents might alter metabolic pathways .
Biological Activity
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine is a compound with significant potential in medicinal chemistry and pharmacology. Its structure, featuring a chlorophenyl group and a dimethylamino moiety, suggests various biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in drug development.
The compound is synthesized through the reaction of 3-chlorobenzyl chloride with N,N-dimethylethylenediamine, typically in the presence of a base like sodium hydroxide or potassium carbonate. This synthetic route allows for the production of high-purity compounds suitable for biological testing.
Antimicrobial Activity
Recent studies have indicated that [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine exhibits notable antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
- Case Study : In a study assessing the compound's antibacterial activity, it showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 64 µg/mL, respectively .
Cytotoxicity
The cytotoxic effects of this compound have been investigated using various cell lines. The results indicate that it possesses selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
- Cytotoxicity Assay : A study utilized Vero cells to evaluate cytotoxicity, revealing a CC50 (the concentration at which 50% of cells are viable) of 50 µg/mL. In contrast, the IC50 (the concentration required to inhibit 50% of cell growth) against cancer cell lines was significantly lower, indicating potential as an anticancer agent .
The mechanism by which [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine exerts its biological effects may involve interaction with cellular targets such as enzymes and receptors. The structural similarity to neurotransmitters suggests that it may influence neurotransmission pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain phospholipases, which are crucial in cellular signaling pathways. Inhibition of these enzymes can lead to altered cell membrane dynamics and apoptosis in cancer cells .
Comparative Analysis
To understand the unique properties of [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | CC50 (µg/mL) | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | Similar | Antimicrobial | 70 | 64 |
| Compound B | Similar | Anticancer | 45 | 32 |
| [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine | Target Compound | Antimicrobial & Anticancer | 50 | 32 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
